chemical structure and physicochemical properties of 3-Chloro-6-phenylimidazo[1,2-a]pyridine
chemical structure and physicochemical properties of 3-Chloro-6-phenylimidazo[1,2-a]pyridine
An In-Depth Technical Guide on the Chemical Structure, Physicochemical Properties, and Synthesis of 3-Chloro-6-phenylimidazo[1,2-a]pyridine
Architectural Identity and Electronic Logic
The compound 3-Chloro-6-phenylimidazo[1,2-a]pyridine is a highly privileged, synthetically versatile fused bicyclic pharmacophore. It consists of an electron-deficient pyridine ring fused to an electron-rich imidazole ring, sharing a bridgehead nitrogen atom[1]. This unique push-pull electronic distribution dictates both its physicochemical behavior and its reactivity profile.
The bridgehead nitrogen (N4) contributes its lone pair to the 10- π aromatic system. Because this lone pair is delocalized, N4 is not basic and cannot act as a hydrogen bond acceptor. Conversely, the N1 nitrogen of the imidazole ring possesses an orthogonal sp2 lone pair, making it the sole hydrogen bond acceptor in the core structure. This electronic delocalization heavily enriches the C-3 position of the imidazole ring, making it the most nucleophilic site on the molecule and the primary target for electrophilic aromatic substitution[2].
Structural logic and substitution effects of 3-Chloro-6-phenylimidazo[1,2-a]pyridine.
Physicochemical Profiling
The physicochemical properties of 3-Chloro-6-phenylimidazo[1,2-a]pyridine make it an ideal candidate for central nervous system (CNS) penetration and intracellular target engagement. The addition of the lipophilic C-6 phenyl ring and the C-3 chlorine atom significantly drives up the partition coefficient while maintaining a remarkably low polar surface area[1].
| Property | Value | Causality / Pharmacological Implication |
| Molecular Formula | C₁₃H₉ClN₂ | Defines the exact mass; isotopic distribution shows a characteristic 3:1 ratio for ³⁵Cl:³⁷Cl. |
| Molecular Weight | 228.68 g/mol | Highly Lipinski-compliant; optimal size for deep hydrophobic pocket binding. |
| XLogP3 (Predicted) | ~3.9 | High lipophilicity driven by the phenyl and chloro groups; strongly favors lipid membrane permeability. |
| Topological Polar Surface Area | 17.82 Ų | Extremely low TPSA (derived solely from the N1 and N4 nitrogens); highly predictive of blood-brain barrier (BBB) penetration. |
| H-Bond Donors (HBD) | 0 | The lack of NH/OH groups reduces the desolvation penalty required for the drug to enter a hydrophobic binding site. |
| H-Bond Acceptors (HBA) | 1 | Only the N1 nitrogen acts as an HBA. The N4 bridgehead lone pair is tied up in the aromatic π -system. |
| Rotatable Bonds | 1 | The single C-C bond between the pyridine ring and the phenyl group ensures low entropic penalty upon target binding. |
Synthetic Methodology: Causality and Validation
The synthesis of 3-Chloro-6-phenylimidazo[1,2-a]pyridine is typically achieved via a convergent two-step sequence: a Chichibabin-type bimolecular condensation followed by regioselective electrophilic halogenation[3].
Step 1: Core Assembly
The reaction between 5-phenylpyridin-2-amine and chloroacetaldehyde constructs the 6-phenylimidazo[1,2-a]pyridine core. The exocyclic amine attacks the α -carbon of the α -haloketone, followed by cyclization of the pyridine nitrogen onto the carbonyl carbon and subsequent dehydration.
Step 2: Regioselective Chlorination Protocol
To introduce the chlorine atom specifically at the C-3 position, N-Chlorosuccinimide (NCS) is utilized. NCS is chosen over aggressive reagents like Cl₂ gas or sulfuryl chloride because its mild electrophilic nature perfectly matches the heightened nucleophilicity of the C-3 position, preventing non-specific halogenation of the C-6 phenyl ring[2][3].
Self-Validating Experimental Protocol:
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Initiation: Dissolve 10.0 mmol of 6-phenylimidazo[1,2-a]pyridine in 30 mL of anhydrous acetonitrile in a round-bottom flask.
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Causality: Acetonitrile is a polar aprotic solvent that excellently stabilizes the polar Wheland intermediate formed during electrophilic aromatic substitution without acting as a competing nucleophile.
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Reagent Addition: Add 10.5 mmol (1.05 equivalents) of N-Chlorosuccinimide (NCS) portion-wise over 10 minutes at 25°C.
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Causality: A slight stoichiometric excess ensures complete conversion while mitigating the risk of di-chlorination at the C-2 position.
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Reaction Progression: Stir the mixture at room temperature for 1 to 2 hours. Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).
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In-Process Control: The starting material will disappear, replaced by a less polar, UV-active spot corresponding to the chlorinated product.
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Quenching & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ to neutralize any formed HCl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
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Analytical Verification: Confirm regioselectivity via ¹H NMR.
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Validation Marker: The definitive marker of success is the complete disappearance of the highly shielded C-3 proton singlet (typically found around 7.5–7.6 ppm in the parent compound) while the C-2 proton singlet (~7.8 ppm) remains intact[3].
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Synthetic workflow and mechanistic pathway for regioselective C-3 chlorination.
Pharmacological Relevance and Downstream Applications
The 3-chloro-6-phenylimidazo[1,2-a]pyridine scaffold is not merely a synthetic endpoint; it is a highly active pharmacophore in modern drug discovery.
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Kinase Inhibition: Imidazo[1,2-a]pyridines are potent inhibitors of kinases such as Interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a critical role in the intracellular signaling network of inflammation and autoimmune diseases[4]. The N1 nitrogen frequently acts as a vital hydrogen bond acceptor to the kinase hinge region, while the C-6 phenyl group projects into the adjacent hydrophobic pocket[4].
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Antiviral Activity: Derivatives of this scaffold have demonstrated potent in vitro inhibition of Hepatitis C Virus (HCV) replication by directly binding to the HCV Non-Structural Protein 4B (NS4B). The C-3 chlorine substitution is particularly well-tolerated in the NS4B binding pocket, often providing favorable halogen bonding interactions that enhance target residence time[5].
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Cross-Coupling Intermediates: Synthetically, the C-3 chlorine atom serves as a reliable handle for late-stage functionalization. It can undergo palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to generate complex, multi-substituted libraries for high-throughput screening[5].
References
- BLD Pharm.
- ACS Publications.
- ACS Publications. "Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T." ACS Omega.
- NIH PMC.
- Google Patents.
Sources
- 1. 59938-28-2|3-Chloro-7-methylimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 5. Imidazo[1,2-a]pyridines That Directly Interact with Hepatitis C NS4B: Initial Preclinical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
